4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Overview
Description
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is a complex organic compound characterized by its multiple carboxyphenyl and trimethylphenyl groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and carboxylic acid functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where aromatic rings are acylated using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation reactions to introduce carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carboxylic acids to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid has several applications in scientific research:
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as high surface area and porosity.
Mechanism of Action
The mechanism by which 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The aromatic rings provide a rigid framework that can facilitate specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with fewer trimethyl groups.
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Contains similar carboxyphenyl groups but different connectivity.
Uniqueness
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is unique due to its multiple trimethylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural complexity can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38O8/c1-23-37(29-7-15-33(16-8-29)43(47)48)25(3)41(26(4)38(23)30-9-17-34(18-10-30)44(49)50)42-27(5)39(31-11-19-35(20-12-31)45(51)52)24(2)40(28(42)6)32-13-21-36(22-14-32)46(53)54/h7-22H,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFLVSTXVUAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C(=O)O)C)C5=CC=C(C=C5)C(=O)O)C)C)C6=CC=C(C=C6)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.